![molecular formula C23H20O B14269788 Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- CAS No. 160309-10-4](/img/structure/B14269788.png)
Benzene, 1,1',1''-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a 1-methyl-2-propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- typically involves the reaction of benzene derivatives with appropriate alkynyl and alkylating agents under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene ring or the alkynyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1-methylethylidene)bis-
Uniqueness
Benzene, 1,1’,1’'-[[[(1S)-1-methyl-2-propynyl]oxy]methylidyne]tris- is unique due to its specific substitution pattern and the presence of the 1-methyl-2-propynyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
160309-10-4 |
|---|---|
Fórmula molecular |
C23H20O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
[[(2S)-but-3-yn-2-yl]oxy-diphenylmethyl]benzene |
InChI |
InChI=1S/C23H20O/c1-3-19(2)24-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h1,4-19H,2H3/t19-/m0/s1 |
Clave InChI |
HCNHSHVPQCUKEY-IBGZPJMESA-N |
SMILES isomérico |
C[C@@H](C#C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C#C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


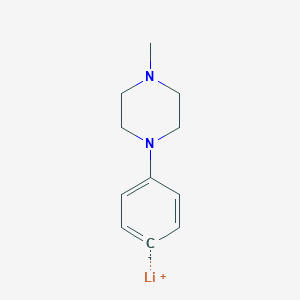
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
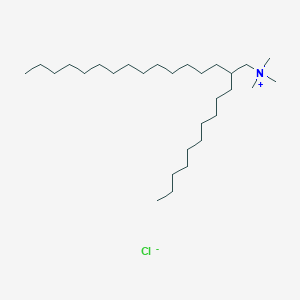
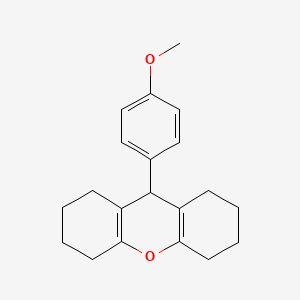
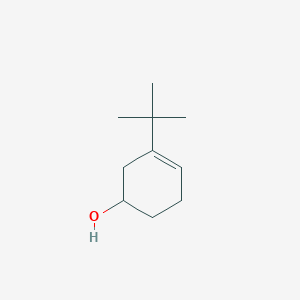
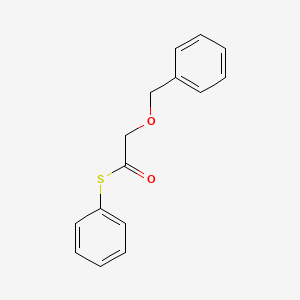
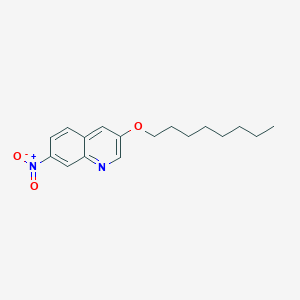
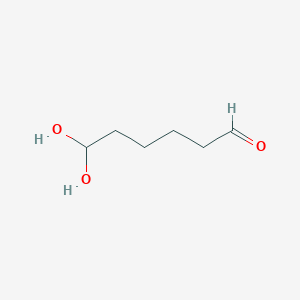
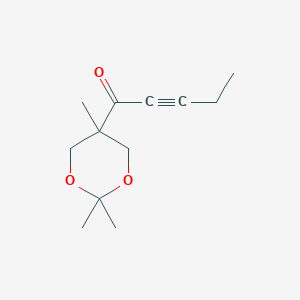
![{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol](/img/structure/B14269761.png)
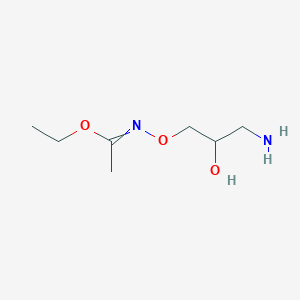
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
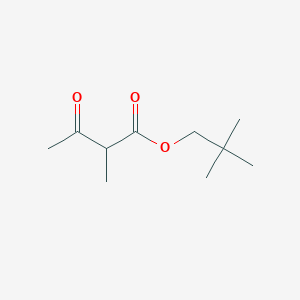
![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
